N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfanyl acetamide linker bridging a 4-chloro-2-fluorophenyl group and a 3-propyl-substituted heterocyclic core. The thieno[3,2-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors . The compound’s molecular formula is C₁₈H₁₆ClFN₃O₂S₂, with a molecular weight of 423.91 g/mol. Key structural features include:
- 4-Chloro-2-fluorophenyl group: Enhances lipophilicity and influences electronic properties.
- 3-Propyl substituent on the thienopyrimidinone core: Modulates steric bulk and metabolic stability.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S2/c1-2-6-22-16(24)15-13(5-7-25-15)21-17(22)26-9-14(23)20-12-4-3-10(18)8-11(12)19/h3-5,7-8H,2,6,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCHIBDECFNGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions.
Attachment of the Chloro and Fluoro Substituents: Halogenation reactions are used to introduce the chloro and fluoro groups onto the phenyl ring.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological targets. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the thienopyrimidine core suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Thienopyrimidinone Derivatives
The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic core, and linker regions. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Impact of Substituent Variations on Activity
Phenyl Ring Substituents :
- The 4-chloro-2-fluorophenyl group in the target compound balances lipophilicity and electronic effects, contrasting with the 2-trifluoromethylphenyl group in , which introduces steric hindrance and electron-withdrawing properties.
- Chlorine vs. Fluorine : Chlorine increases metabolic stability, while fluorine enhances bioavailability and membrane permeability .
- Thienopyrimidinone Core Modifications: 3-Propyl vs. Dihydro vs. Fully Aromatic Core: Dihydrothienopyrimidinones (e.g., ) exhibit reduced planarity, altering binding modes in enzyme active sites.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize folded conformations in the target compound, similar to N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (angle between pyrimidine and phenyl rings: ~42.25°) .
- Crystal Packing : Analogs with bulkier substituents (e.g., 7-phenyl in ) exhibit tighter packing due to π-π interactions, reducing solubility.
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that exhibits potential biological activity due to its unique structural features. The compound incorporates a thieno[3,2-d]pyrimidine core, which is often associated with various pharmacological effects, including kinase inhibition and antimicrobial properties. This article provides a comprehensive review of the biological activities attributed to this compound, supported by relevant studies and data.
Structural Features
The compound's structure can be broken down into several key components:
- Thieno[3,2-d]pyrimidine Core : This heterocyclic structure is known for its ability to interact with biological targets, particularly kinases.
- Amide and Sulfanyl Groups : These functional groups are commonly associated with antimicrobial activity and may enhance the compound's overall pharmacological profile.
Kinase Inhibition
The thieno[3,2-d]pyrimidine moiety suggests that this compound may inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt malignant cell proliferation.
Research indicates that compounds with similar structures have demonstrated significant kinase inhibitory activity, leading to their exploration as potential anticancer agents. Further studies are necessary to validate the specific kinase targets of this compound.
Antimicrobial Properties
The presence of amide and sulfanyl groups in the compound indicates potential antimicrobial activity. Many successful antibiotics incorporate similar functional groups. Preliminary studies could explore the effectiveness of this compound against various bacterial and fungal strains.
For instance, compounds with thieno[3,2-d]pyrimidine structures have been reported to exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Testing against common pathogens could provide insights into its therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. By synthesizing and testing analogs of this compound, researchers can identify which structural modifications enhance or diminish its biological effects. This approach can lead to the development of more potent derivatives for therapeutic use.
In Vitro Studies
In vitro assays have been conducted on similar compounds exhibiting kinase inhibition and antimicrobial properties. For example:
These studies highlight how modifications to the phenyl ring or other substituents can significantly impact biological activity.
Q & A
Q. Optimization Strategies :
- Solvent selection (polar aprotic solvents like DMF enhance reaction rates).
- Catalysts (e.g., triethylamine for deprotonation).
- Temperature gradients to minimize side reactions .
Basic: How is the structural integrity and purity of the compound confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (propyl CH₂), δ 7.1–7.4 ppm (aromatic protons), and δ 10.2 ppm (amide NH) confirm substituent positions .
- ¹³C NMR : Signals at ~170 ppm (carbonyl C=O) and ~160 ppm (pyrimidine C4=O) validate the core structure .
- Mass Spectrometry (MS) : High-resolution ESI-MS shows [M+H]⁺ at m/z 436.08 (calculated 436.09), confirming molecular weight .
- HPLC : Purity >95% achieved using a C18 column (acetonitrile/water gradient, retention time ~12 min) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Methodological Answer:
- Data Collection : Single crystals are grown via slow evaporation (solvent: DMSO/ethanol). Diffraction data collected using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Structure Solution : SHELXS-97 for phase problem resolution. SHELXL-2016 for refinement (R-factor <0.05) .
- Key Insights :
- Dihedral angles between thienopyrimidine and fluorophenyl rings (~45°) indicate steric hindrance .
- Hydrogen bonding between acetamide NH and pyrimidine oxygen stabilizes the folded conformation .
Q. Example Table: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 18.22, 8.12, 19.63 |
| β (°) | 108.76 |
| Z | 8 |
| R-factor | 0.050 |
| Reference |
Advanced: How can conflicting biological activity data across studies be systematically analyzed?
Methodological Answer:
- Variable Control : Replicate assays under standardized conditions (e.g., cell line: HeLa, incubation time: 48h) .
- Orthogonal Assays : Compare IC₅₀ values from MTT assays with apoptosis markers (e.g., caspase-3 activation) .
- Dose-Response Curves : Fit data to Hill plots to identify outliers (e.g., EC₅₀ discrepancies due to solubility issues) .
- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to assess significance (p <0.05) .
Advanced: How do substituent modifications on the thienopyrimidine scaffold affect bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) Strategies :
- Substituent Screening : Replace propyl with allyl or benzyl groups to test hydrophobic interactions .
- Fluorine Positioning : Compare 2-fluoro vs. 4-fluoro on the phenyl ring for target selectivity (e.g., kinase inhibition) .
- Thioether vs. Sulfone : Replace -S- with -SO₂- to evaluate metabolic stability .
Q. Example Table: Substituent Impact on IC₅₀ (μM)
| Substituent | IC₅₀ (Kinase A) | IC₅₀ (Kinase B) |
|---|---|---|
| Propyl | 0.12 | 1.45 |
| Allyl | 0.09 | 0.98 |
| Benzyl | 0.23 | 2.10 |
| Reference |
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina with ATP-binding site of EGFR kinase (PDB: 1M17). Grid box size: 25 × 25 × 25 Å .
- MD Simulations : GROMACS with AMBER force field (100 ns trajectory). Analyze RMSD (<2.0 Å indicates stable binding) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at pyrimidine C4=O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
